
5-Methylenepiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylenepiperidin-2-one is a heterocyclic organic compound featuring a six-membered ring with one nitrogen atom and a methylene group at the 5-position. This compound is a derivative of piperidine and is known for its versatile applications in various fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylenepiperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,5-diaminopentane with formaldehyde under acidic conditions, leading to the formation of the piperidine ring with a methylene group at the 5-position.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of pyridine derivatives. This method ensures high yields and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methylenepiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into piperidine derivatives.
Substitution: The methylene group at the 5-position is reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine compounds.
Applications De Recherche Scientifique
5-Methylenepiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Methylenepiperidin-2-one involves its interaction with specific molecular targets. The methylene group at the 5-position allows it to form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of the target molecules, depending on the context.
Comparaison Avec Des Composés Similaires
Piperidine: A parent compound with a similar structure but lacks the methylene group at the 5-position.
Pyrrolidine: A five-membered ring analog with similar reactivity.
Morpholine: A six-membered ring with both nitrogen and oxygen atoms.
Uniqueness: 5-Methylenepiperidin-2-one is unique due to the presence of the methylene group at the 5-position, which imparts distinct reactivity and allows for specific interactions with biological targets. This makes it a valuable compound in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C6H9NO |
|---|---|
Poids moléculaire |
111.14 g/mol |
Nom IUPAC |
5-methylidenepiperidin-2-one |
InChI |
InChI=1S/C6H9NO/c1-5-2-3-6(8)7-4-5/h1-4H2,(H,7,8) |
Clé InChI |
PVSSEMMPUSNWLU-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCC(=O)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



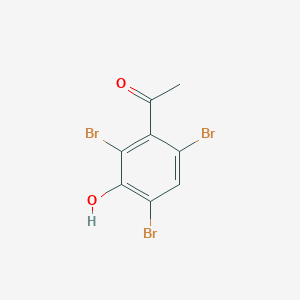
![1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone](/img/structure/B13113934.png)
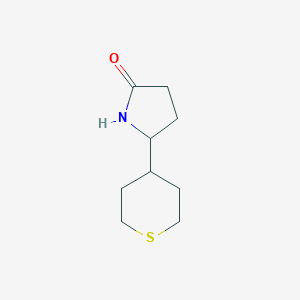
![6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine](/img/structure/B13113942.png)


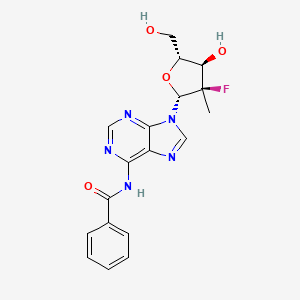
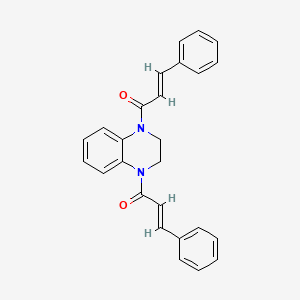
![1-Methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B13113995.png)
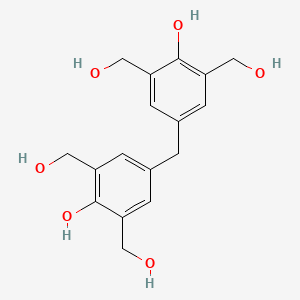

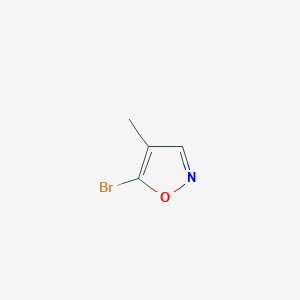
![6,9-Dibromo-1H-phenanthro[9,10-d]imidazole](/img/structure/B13114030.png)
